![molecular formula C16H6N8O8S4 B14363351 5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole CAS No. 93269-48-8](/img/structure/B14363351.png)
5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2’-bi-1,3,4-thiadiazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiadiazole core with two dinitrophenyl sulfanyl groups attached, making it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2’-bi-1,3,4-thiadiazole typically involves the reaction of 2,4-dinitrophenyl sulfanyl derivatives with thiadiazole precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the desired product. Detailed reaction conditions, such as temperature, pressure, and reaction time, are crucial to achieving high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2’-bi-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential interactions with biological molecules can be explored for applications in drug discovery and development.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for further investigation in medicinal chemistry.
Industry: Its properties could be harnessed for the development of new materials with specific functionalities, such as sensors or catalysts.
Mécanisme D'action
The mechanism by which 5,5’-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2’-bi-1,3,4-thiadiazole exerts its effects involves interactions with molecular targets and pathways. The compound’s dinitrophenyl groups can interact with various enzymes and proteins, potentially inhibiting or modulating their activity. The thiadiazole core may also play a role in these interactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’- (5,5’- (1,4-phenylene)bis (1H-tetrazole-5,1-diyl))bis-N- (2,4-dinitrophenyl) acetamides: This compound shares structural similarities with 5,5’-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2’-bi-1,3,4-thiadiazole and exhibits similar chemical properties.
2,4-Dinitrophenyl oxalate:
Uniqueness
5,5’-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2’-bi-1,3,4-thiadiazole stands out due to its specific combination of dinitrophenyl sulfanyl groups and a thiadiazole core. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
93269-48-8 |
|---|---|
Formule moléculaire |
C16H6N8O8S4 |
Poids moléculaire |
566.5 g/mol |
Nom IUPAC |
2-(2,4-dinitrophenyl)sulfanyl-5-[5-(2,4-dinitrophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H6N8O8S4/c25-21(26)7-1-3-11(9(5-7)23(29)30)33-15-19-17-13(35-15)14-18-20-16(36-14)34-12-4-2-8(22(27)28)6-10(12)24(31)32/h1-6H |
Clé InChI |
NTRBABKJSHUGON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NN=C(S2)C3=NN=C(S3)SC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


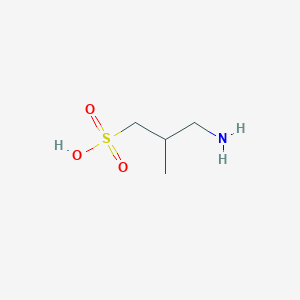
![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)

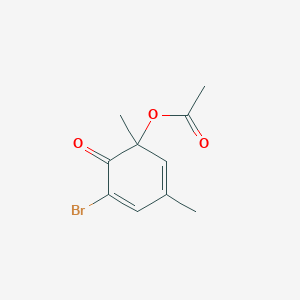
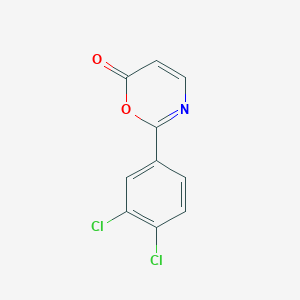
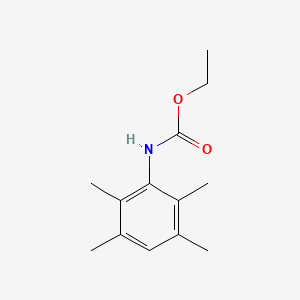
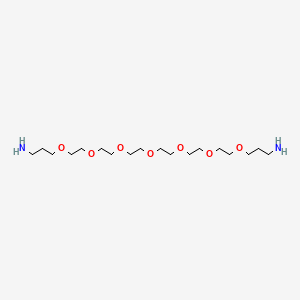

![1-[Cyclopropyl(phenyl)methyl]piperidine](/img/structure/B14363328.png)
![1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]-](/img/structure/B14363333.png)


![1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14363357.png)

